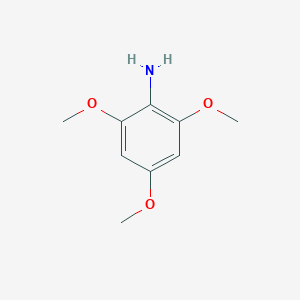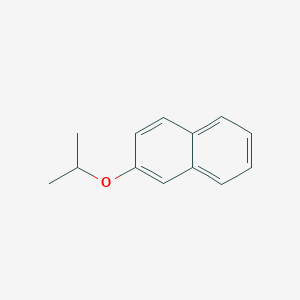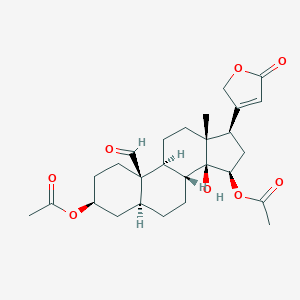
Alloglaucotoxigenin, 3,15-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloglaucotoxigenin, 3,15-diacetate, also known as AGD, is a natural product that is found in the roots of the Chinese herb Glaucium flavum. It has been used in traditional Chinese medicine for its analgesic and anti-inflammatory properties. In recent years, AGD has gained attention in the scientific community due to its potential as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Alloglaucotoxigenin, 3,15-diacetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines. Alloglaucotoxigenin, 3,15-diacetate has also been shown to modulate the activity of ion channels, which play a critical role in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Alloglaucotoxigenin, 3,15-diacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Alloglaucotoxigenin, 3,15-diacetate has also been shown to reduce pain by inhibiting the activity of ion channels that are involved in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its natural origin. Alloglaucotoxigenin, 3,15-diacetate is derived from a plant source and is therefore considered to be a more environmentally friendly alternative to synthetic compounds. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its limited availability. Alloglaucotoxigenin, 3,15-diacetate is found in relatively low concentrations in Glaucium flavum roots, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Alloglaucotoxigenin, 3,15-diacetate. One area of research is the development of new synthesis methods that can produce Alloglaucotoxigenin, 3,15-diacetate in larger quantities. Another area of research is the investigation of the potential use of Alloglaucotoxigenin, 3,15-diacetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Alloglaucotoxigenin, 3,15-diacetate and to identify potential drug targets.
Métodos De Síntesis
Alloglaucotoxigenin, 3,15-diacetate can be synthesized through a multi-step process that involves the extraction of Glaucium flavum roots, followed by purification and chemical modification. The first step involves the extraction of the plant material using a solvent such as ethanol. The extract is then purified using techniques such as column chromatography and recrystallization. The purified extract is then subjected to chemical modification to obtain Alloglaucotoxigenin, 3,15-diacetate. One of the most common methods for synthesizing Alloglaucotoxigenin, 3,15-diacetate is through acetylation of glaucotoxin, which is a precursor compound found in Glaucium flavum roots.
Aplicaciones Científicas De Investigación
Alloglaucotoxigenin, 3,15-diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Alloglaucotoxigenin, 3,15-diacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14155-64-7 |
|---|---|
Nombre del producto |
Alloglaucotoxigenin, 3,15-diacetate |
Fórmula molecular |
C27H36O8 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |
Clave InChI |
FRHFSDRZEDYXNN-LFBBTVOLSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



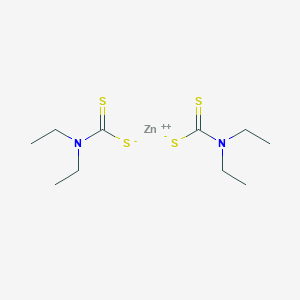
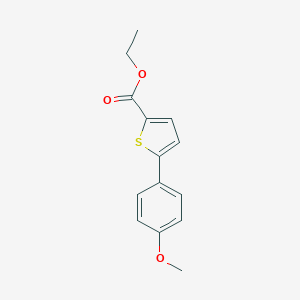
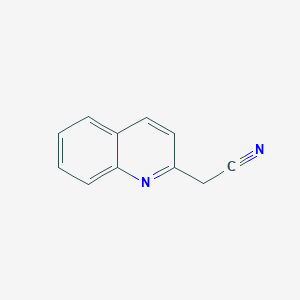
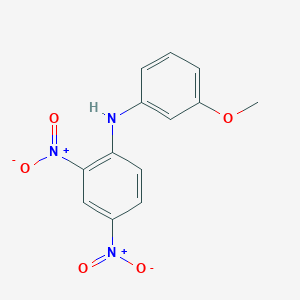
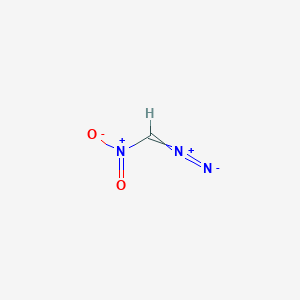
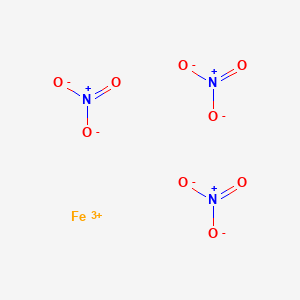
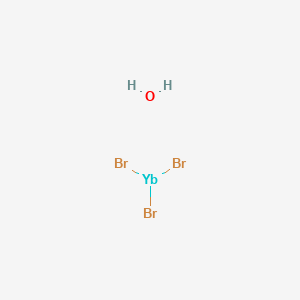
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
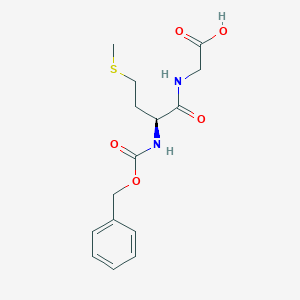
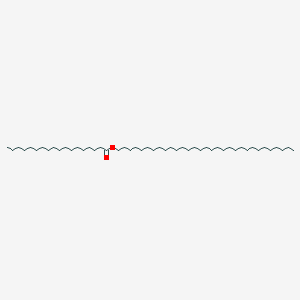
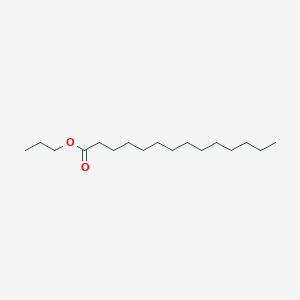
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
